molecular formula C21H23ClFN3S2 B4702082 2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

Cat. No.: B4702082
M. Wt: 436.0 g/mol
InChI Key: XDLUZACPQSPXGD-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzyl [4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique combination of functional groups, including a benzyl chloride, a fluorobenzyl group, a triazole ring, and a benzothiophene moiety, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluorobenzyl [4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Formation of the Benzothiophene Moiety: The synthesis begins with the preparation of the benzothiophene core, which can be achieved through a cyclization reaction of a suitable precursor such as 2-bromo-4-methylthiophenol with an appropriate alkyne under palladium-catalyzed conditions.

    Introduction of the Triazole Ring: The benzothiophene intermediate is then subjected to a cycloaddition reaction with an azide compound to form the triazole ring. This step can be carried out using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

    Attachment of the Benzyl Chloride and Fluorobenzyl Groups: The triazole-containing intermediate is further reacted with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl chloride and fluorobenzyl groups.

    Formation of the Sulfide Linkage: Finally, the sulfide linkage is introduced by reacting the intermediate with a suitable thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorobenzyl [4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the benzyl chloride or triazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Reduced benzyl or triazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: The compound’s reactivity can be harnessed for the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluorobenzyl [4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorotoluene: A simpler compound with similar functional groups but lacking the triazole and benzothiophene moieties.

    4-Isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole: A compound with a similar core structure but without the benzyl chloride and fluorobenzyl groups.

Uniqueness

2-Chloro-4-fluorobenzyl [4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propan-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3S2/c1-12(2)26-20(17-11-27-19-8-13(3)4-7-16(17)19)24-25-21(26)28-10-14-5-6-15(23)9-18(14)22/h5-6,9,11-13H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLUZACPQSPXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C3=NN=C(N3C(C)C)SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 2
2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 3
2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 4
2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 5
2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 6
2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

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